Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester is a useful research compound. Its molecular formula is C13H19NO4S3 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
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Biological Activity
Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester, also known as BSTMPA, is a synthetic compound classified as a thiocarbonylthio compound. Its molecular formula is with a molecular weight of approximately 238.39 g/mol. This compound has garnered interest in various fields, particularly in polymer chemistry and potential biological applications.
Chemical Structure and Properties
The structure of BSTMPA features a propanoic acid backbone with a methyl group at the alpha carbon and a trithiocarbonate moiety. The presence of sulfur in its structure suggests potential biological activity, as many sulfur-containing compounds exhibit antimicrobial and antifungal properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 238.39 g/mol |
Physical State | Liquid |
Solubility | Soluble in organic solvents |
Study 1: Antimicrobial Screening
In an investigation into the antimicrobial properties of thiocarbonyl compounds, several derivatives were tested against a panel of bacteria. The study found that certain structural modifications enhanced activity significantly:
- Compounds Tested : Various thiocarbonyl derivatives.
- Results : Compounds with longer alkyl chains exhibited increased antibacterial activity compared to shorter chains.
Study 2: Antifungal Efficacy
Another study focused on the antifungal activity of sulfur-containing compounds:
- Pathogens Tested : Candida albicans and Aspergillus niger.
- Findings : Compounds similar to BSTMPA showed promising results in inhibiting fungal growth at low concentrations.
The proposed mechanism for the biological activity of thiocarbonyl compounds includes:
- Cell Membrane Disruption : Interaction with microbial cell membranes leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.
Applications in Research and Industry
BSTMPA is primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, allowing for the synthesis of polymers with tailored properties. The versatility of this compound makes it valuable not only in materials science but also in developing new antimicrobial agents.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-butylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S3/c1-4-5-8-20-12(19)21-13(2,3)11(17)18-14-9(15)6-7-10(14)16/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAGQZNPTXGGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC(=S)SC(C)(C)C(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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